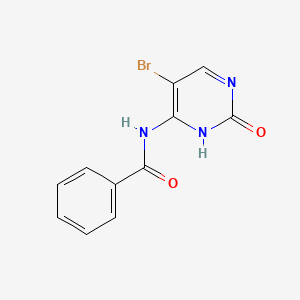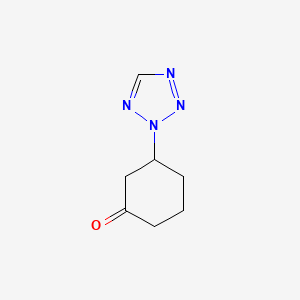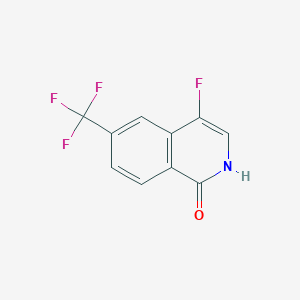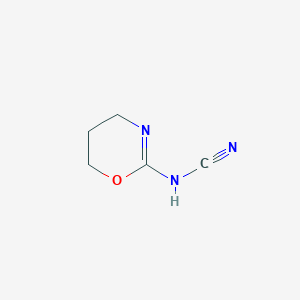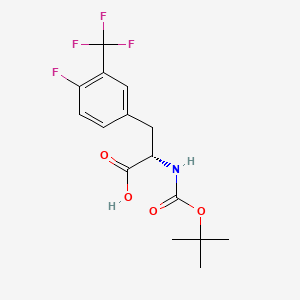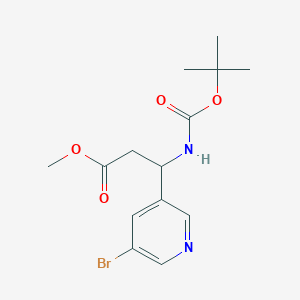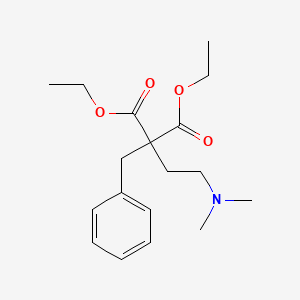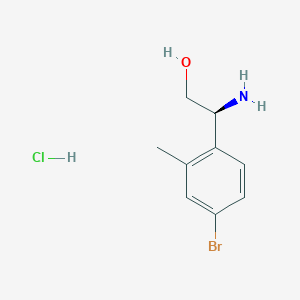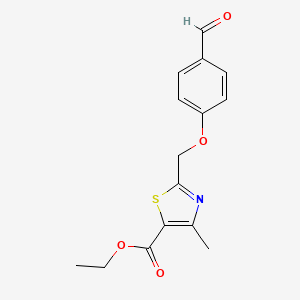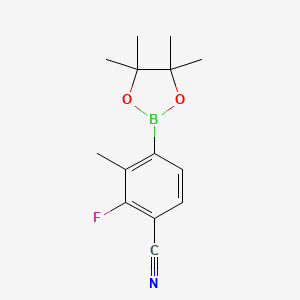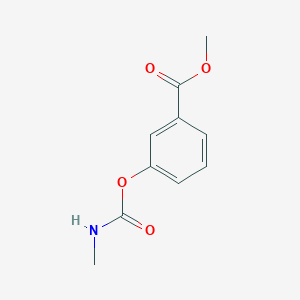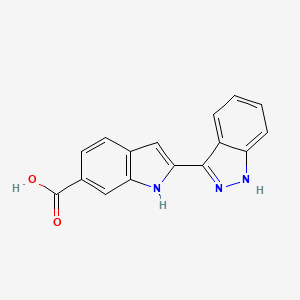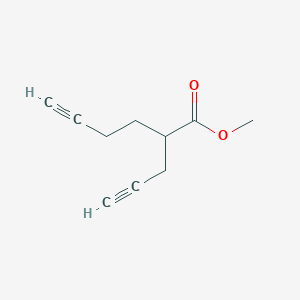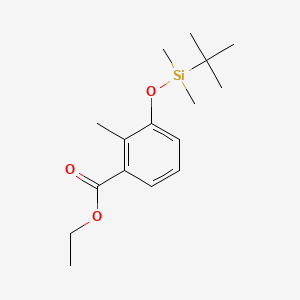
Ethyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate is an organic compound that features a benzoate ester functional group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a methyl substituent on the aromatic ring. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate typically involves the following steps:
Formation of the benzoate ester: This can be achieved by esterification of 3-hydroxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.
Protection of the hydroxyl group: The hydroxyl group on the benzoate ester is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoic acid.
Reduction: Ethyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzyl alcohol.
Deprotection: Ethyl 3-hydroxy-2-methylbenzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate is used in various scientific research applications:
Chemistry: It serves as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals and advanced materials
Wirkmechanismus
The mechanism of action of Ethyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-((tert-butyldiphenylsilyl)oxy)-2-methylbenzoate: Similar in structure but with a tert-butyldiphenylsilyl group instead of a tert-butyldimethylsilyl group.
Ethyl 3-((trimethylsilyl)oxy)-2-methylbenzoate: Contains a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
Ethyl 3-((triisopropylsilyl)oxy)-2-methylbenzoate: Features a triisopropylsilyl group instead of a tert-butyldimethylsilyl group.
Uniqueness
Ethyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate is unique due to the balance it offers between stability and ease of deprotection. The tert-butyldimethylsilyl group provides greater stability compared to trimethylsilyl groups and is easier to remove compared to tert-butyldiphenylsilyl groups .
Eigenschaften
IUPAC Name |
ethyl 3-[tert-butyl(dimethyl)silyl]oxy-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3Si/c1-8-18-15(17)13-10-9-11-14(12(13)2)19-20(6,7)16(3,4)5/h9-11H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGZBBFCCYZSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.46 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105712.png)
